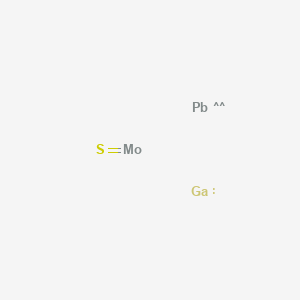
CID 71382243
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71382243 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71382243 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically involve specific temperatures, pressures, and catalysts to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques to obtain high-purity products. The process may include crystallization, distillation, and other separation methods to isolate the compound from impurities.
Chemical Reactions Analysis
Types of Reactions
CID 71382243 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups or enhanced properties for particular applications.
Scientific Research Applications
CID 71382243 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating diseases or as a diagnostic tool.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of CID 71382243 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular processes. The exact mechanism depends on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 71382243 include those with related chemical structures or functional groups. Examples of such compounds can be found in chemical databases like PubChem.
Uniqueness
This compound stands out due to its unique combination of properties, such as its reactivity, stability, and potential applications. This uniqueness makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62852-55-5 |
|---|---|
Molecular Formula |
GaMoPbS |
Molecular Weight |
405 g/mol |
InChI |
InChI=1S/Ga.Mo.Pb.S |
InChI Key |
ILORELAPGLDARD-UHFFFAOYSA-N |
Canonical SMILES |
S=[Mo].[Ga].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















